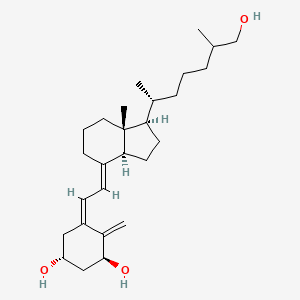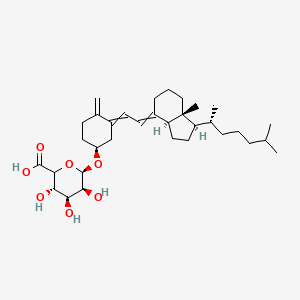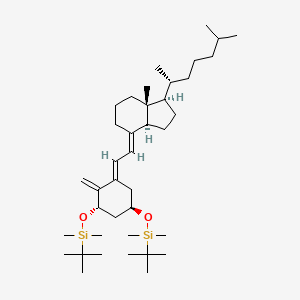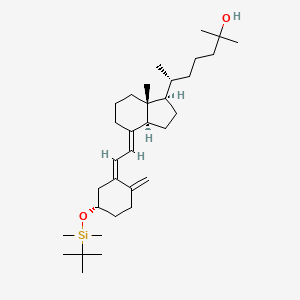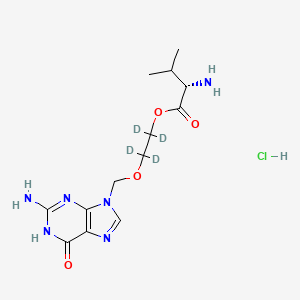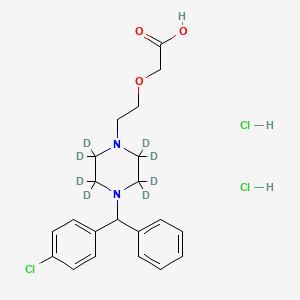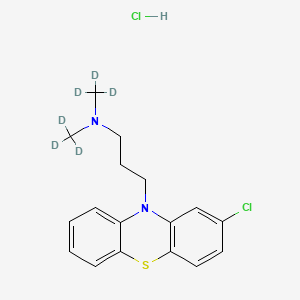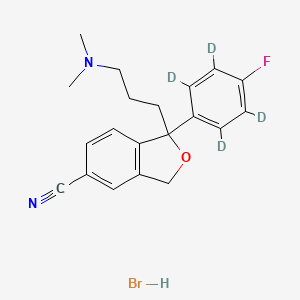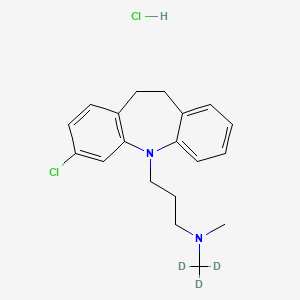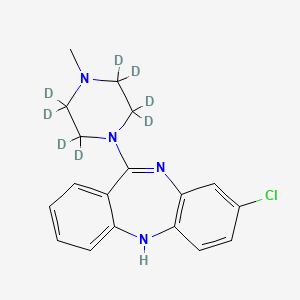
Nicotine-d7 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotine-d7 HCl is a deuterium-labeled form of nicotine combined with hydrochloric acid . It is a metabolite of Nicotine, which is a potent parasympathomimetic stimulant . The chemical name of Nicotine-d7 is (S)-3-(1-(Methyl-d3)pyrrolidin-2-yl)pyridine-2,4,5,6-d4 . The molecular formula is C10H7N2D7·HCl and the molecular weight is 169.28 .
Wissenschaftliche Forschungsanwendungen
1. Neurophysiological and Neurocognitive Research
Nicotine-d7 HCl has been instrumental in research exploring the neurophysiological and neurocognitive effects of nicotine. In schizophrenia, nicotine, acting as an alpha7 nicotinic acetylcholine receptor agonist, demonstrated potential for cognitive improvement. Research showed significant neurocognitive enhancement in schizophrenia patients, offering insight into possible therapeutic applications (Olincy et al., 2006).
2. Molecular and Cellular Mechanisms
Studies have delved into the molecular and cellular mechanisms of nicotine, particularly its interaction with various nicotinic acetylcholine receptors. For instance, research on α7 nicotinic acetylcholine receptors highlighted nicotine's role in modulating immune pathways and neuron-protective effects in degenerative disorders (Cui & Li, 2010). Additionally, nicotine's influence on gene expression related to catecholamine biosynthesis in PC12 cells has been a significant focus, providing insights into the biochemical pathways influenced by nicotine (Gueorguiev et al., 2000).
3. Neuroprotection and Neuroplasticity
Nicotine's potential neuroprotective effects, particularly in the context of degenerative diseases like Parkinson's and Alzheimer's, have been a key area of research. Studies have shown that nicotine and its analogs might protect against nigrostriatal damage and improve motor behaviors associated with this damage (Bordia et al., 2015). Additionally, investigations into nicotine's impact on hippocampal plasticity and memory processes have revealed its complex influence on brain function and plasticity (Abrous et al., 2002).
4. Angiogenesis and Tissue Repair
Nicotine has been found to stimulate angiogenesis in various tissues, contributing to tissue repair and regeneration. This is particularly evident in studies examining the proangiogenic effect of nicotine in human retinal endothelial cells and its implications in retinal diseases (Dom et al., 2011). Furthermore, the role of nicotine in wound healing and tissue repair, despite its controversial aspects, has been a subject of significant interest (Martin et al., 2009).
Zukünftige Richtungen
Research is ongoing to explore how specific sections of DNA might influence nicotine addiction . This could lead to more effective prevention and treatment strategies for cigarette smoking and vaping habits . Another area of future research is the regulation of nicotine and its impact on health and functioning .
Eigenschaften
CAS-Nummer |
1219805-86-3 |
|---|---|
Produktname |
Nicotine-d7 HCl |
Molekularformel |
C10H7N2D7·HCl |
Molekulargewicht |
169.28 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
2820-51-1 (unlabelled) |
Synonyme |
(-)-1-Methyl-2-[3-pyridyl]pyrrolidine-d7 |
Tag |
Nicotine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



